molecular formula C5H5BrN2OS B580971 N-(4-bromothiazol-2-yl)acetamide CAS No. 1209458-92-3

N-(4-bromothiazol-2-yl)acetamide

Cat. No.: B580971
CAS No.: 1209458-92-3
M. Wt: 221.072
InChI Key: VNBZEVWCBPVJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromothiazol-2-yl)acetamide is a high-value heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. The compound features a bromine atom at the 4-position of the thiazole ring, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to generate more complex, functionalized structures. The electron-withdrawing bromine substituent and the acetamide functional group on the thiazole nucleus provide a useful template for antitumor and antimicrobial activities . Research has demonstrated that structurally similar N-(4-bromophenyl)thiazol-2-yl)acetamide derivatives exhibit significant promise as prospective antimicrobial and antiproliferative agents . These derivatives have shown potent in vitro antimicrobial activity against various bacterial and fungal species and have displayed notable anticancer activity against breast adenocarcinoma cell lines (MCF7) . The mechanism of action for such compounds often involves the inhibition of essential bacterial enzymes or, in the case of anticancer activity, interaction with key protein targets like the estrogen receptor, as evidenced by strong docking scores in molecular modeling studies . Furthermore, the thiazole core is a privileged scaffold in pharmaceuticals, and incorporation of this brominated acetamide intermediate can be instrumental in the synthesis of compounds for probing biological pathways and developing new therapeutic candidates . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBZEVWCBPVJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728106
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-92-3
Record name N-(4-Bromo-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and molecular weight of N-(4-bromothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural specifications, physicochemical properties, and synthetic challenges associated with N-(4-bromothiazol-2-yl)acetamide .

This guide is structured to address the critical regiochemical issues often encountered with this scaffold, specifically distinguishing the 4-bromo isomer from the thermodynamically favored 5-bromo isomer.

Synonyms: 2-Acetamido-4-bromothiazole; N-(4-bromo-1,3-thiazol-2-yl)acetamide CAS Registry Number: 1209458-92-3 (Note: Isomer specific; often confused with 5-bromo analog)

Physicochemical Profile & Molecular Specifications

The following data establishes the baseline identity of the target molecule. Researchers must verify these parameters to ensure the exclusion of the 5-bromo regioisomer, which possesses an identical molecular weight but distinct NMR characteristics.

Molecular Data Table
ParameterValueTechnical Notes
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol Average mass based on standard abundance.
Monoisotopic Mass 219.9306 DaBased on ⁷⁹Br isotope.
Exact Mass 221.9285 DaBased on ⁸¹Br isotope (approx. 1:1 ratio with ⁷⁹Br).
Physical State White to off-white solidCrystalline needles (recrystallized from EtOH/Hexane).
Melting Point 144–148 °CRange varies by purity; distinct from 5-bromo isomer (>160 °C).
Solubility DMSO, DMF, warm EtOHPoor solubility in water and non-polar solvents (Hexane).
LogP (Predicted) ~1.31Lipophilic character dominates due to the bromine/aromatic ring.
Structural Topology

The molecule consists of a 1,3-thiazole core substituted at the:

  • C2 Position: An acetamido group (-NH-CO-CH₃), acting as a hydrogen bond donor/acceptor.

  • C4 Position: A bromine atom, which is sterically significant and electronically deactivating.

  • C5 Position: Unsubstituted (Hydrogen), serving as a diagnostic handle in ¹H NMR.

Synthetic Pathways & Regiocontrol (Critical Analysis)

The Regioselectivity Challenge

A common error in the synthesis of this compound is the direct bromination of N-(thiazol-2-yl)acetamide. Electrophilic aromatic substitution on 2-aminothiazoles occurs preferentially at the C5 position (the most nucleophilic site).

  • Direct Bromination: Yields N-(5-bromothiazol-2-yl)acetamide (Incorrect Isomer).

  • Targeted Synthesis: Requires a "blocked" or pre-functionalized approach to secure the bromine at C4.

Validated Synthetic Protocol (The "Boc-Strategy")

To reliably access the 4-bromo isomer without contamination, the use of a pseudothiohydantoin precursor via a Boc-protected intermediate is the field-standard method (Pate et al., 2024). This route avoids the thermodynamic trap of C5-bromination.

Step-by-Step Methodology
  • Starting Material: Begin with 2-aminothiazol-4(5H)-one (Pseudothiohydantoin).[1][2]

  • Protection: React with Boc₂O to form the Boc-protected intermediate. This stabilizes the ring and directs subsequent halogenation.

  • Bromination (Appel-Type): Treat with Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS). This converts the C4-carbonyl oxygen into a C4-bromo group via an imidoyl halide-like mechanism, effectively "aromatizing" the ring to the thiazole.

  • Deprotection/Acetylation: Remove the Boc group (TFA/DCM) to yield 2-amino-4-bromothiazole , followed immediately by acetylation with Acetic Anhydride (Ac₂O) and a mild base (N-methylmorpholine or DMAP).

Reaction Pathway Diagram

The following diagram illustrates the divergence between the "Naïve" route (yielding the wrong isomer) and the "Expert" route.

SynthesisPath Start N-(thiazol-2-yl)acetamide DirectBr Direct Bromination (Br2 / AcOH) Start->DirectBr Electrophilic Subst. WrongProduct 5-Bromo Isomer (WRONG TARGET) DirectBr->WrongProduct Major Product Precursor Pseudothiohydantoin (2-aminothiazol-4(5H)-one) BocInt Boc-Protected Intermediate Precursor->BocInt Boc2O Bromination NBS / PPh3 (C4-Functionalization) BocInt->Bromination Appel Conditions Intermed 2-Amino-4-bromothiazole Bromination->Intermed Deprotection Acetylation Ac2O / Base Intermed->Acetylation Target N-(4-bromothiazol-2-yl)acetamide (CORRECT TARGET) Acetylation->Target Final Step

Figure 1: Synthetic logic flow contrasting the direct bromination error with the correct stepwise synthesis for the 4-bromo isomer.

Analytical Characterization (Self-Validating Metrics)

To confirm the structure and purity, the following analytical signatures must be observed. The key discriminator is the ¹H NMR singlet position .

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signal (C5-H): A singlet appearing between δ 7.00 – 7.20 ppm .

    • Differentiation: In the 5-bromo isomer, the remaining proton is at C4, which typically shifts downfield or appears as a distinct singlet in a different region depending on solvent interactions. However, the lack of coupling (singlet) is common to both; chemical shift prediction or HSQC is vital.

  • Amide NH: Broad singlet at δ 10.9 – 12.4 ppm (concentration dependent).

  • Acetyl Methyl: Singlet at δ 2.15 – 2.35 ppm (integrates for 3H).[3]

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Isotope Pattern: The presence of a single bromine atom dictates a 1:1 doublet ratio for the molecular ion peaks due to ⁷⁹Br and ⁸¹Br.

    • [M+H]⁺: Observed peaks at m/z 221 and 223.

  • Fragmentation:

    • Loss of Acetyl group (-42 Da): m/z 179/181.

    • Loss of Bromine (radical or HBr): Appearance of thiazole core fragments.

Applications in Drug Discovery[4]

This scaffold serves as a specialized building block in medicinal chemistry, particularly for:

  • Fragment-Based Drug Design (FBDD): The bromine atom at C4 acts as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups, expanding the core into complex kinase inhibitors.

  • Antiviral Thiazolides: Derivatives of 2-aminothiazoles are precursors to "Thiazolides" (e.g., Nitazoxanide analogs), which exhibit broad-spectrum antiviral activity.[2][3]

  • Kinase Inhibition: The 2-acetamido-thiazole motif mimics the ATP-binding hinge region in various kinases (e.g., CDK, GSK-3β).

References

  • Pate, S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.[2] RSC Advances. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Acetamide, N-(4-bromophenyl)- (Analogous Chemistry/Data). NIST Chemistry WebBook.[4] Available at: [Link]

  • PubChem. N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide (Structural Analog Reference). National Library of Medicine. Available at: [Link]

Sources

safety data sheet (SDS) and handling precautions for N-(4-bromothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safe Handling of N-(4-bromothiazol-2-yl)acetamide

This guide provides a comprehensive overview of the safety considerations and handling protocols for N-(4-bromothiazol-2-yl)acetamide. As specific safety data for this compound is not extensively published, this document synthesizes information from safety data sheets (SDS) of structurally analogous compounds, particularly N-bromoacetamide and other brominated heterocyclic amides. This approach, rooted in established principles of chemical safety and risk assessment, provides a robust framework for researchers, scientists, and drug development professionals to handle this compound responsibly.

Section 1: Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a thorough understanding of a chemical's potential hazards. Based on its structure—a brominated thiazole ring coupled with an acetamide group—N-(4-bromothiazol-2-yl)acetamide is anticipated to present significant health risks. The presence of the N-bromoacetamide moiety is a strong indicator of corrosive and toxic properties.

Anticipated GHS Classification

Drawing from data on analogous compounds, the following Globally Harmonized System (GHS) classifications are predicted for N-(4-bromothiazol-2-yl)acetamide. These classifications should be treated as the minimum standard for handling until specific toxicological data becomes available.

Hazard ClassCategoryKey Hazards
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]
Principal Health Hazards

The primary dangers associated with this compound are its corrosive nature and acute toxicity.

  • Dermal and Ocular Corrosivity : Contact with skin or eyes is likely to cause severe burns and potentially irreversible eye damage.[1][3] The electrophilic bromine atom and the acidic nature of the amide proton contribute to this reactivity.

  • Oral Toxicity : Ingestion is expected to be harmful, potentially causing burns to the gastrointestinal tract.[1]

  • Respiratory Irritation : As a fine powder, inhalation of dust can lead to irritation and burns in the respiratory tract.[1][2]

Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical thinking process that ensures all potential hazards are identified and mitigated. The causality behind this workflow is to move from hazard identification to the implementation of validated, safe laboratory practices.

cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Mitigation cluster_2 Phase 3: Implementation & Validation A Identify Compound: N-(4-bromothiazol-2-yl)acetamide B Review Surrogate SDS Data (e.g., N-Bromoacetamide) A->B C Identify Key Hazards: - Corrosive (H314) - Acutely Toxic (H302) - Irritant (H335) B->C D Define Engineering Controls (Chemical Fume Hood) C->D Assess Risk E Specify Personal Protective Equipment (PPE) - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat D->E F Establish Safe Work Protocols (Handling, Storage, Waste) E->F G Conduct Operations According to Protocol F->G Implement Controls H Review & Refine Protocols Based on Experience G->H

Caption: Risk Assessment Workflow for Handling N-(4-bromothiazol-2-yl)acetamide.

Section 2: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is non-negotiable. The following measures are designed to create a self-validating system of safety, minimizing the risk of exposure.

Engineering Controls
  • Chemical Fume Hood : All manipulations of solid N-(4-bromothiazol-2-yl)acetamide or its solutions must be performed inside a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of the substance.

  • Safety Shower and Eyewash Station : An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[1][4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's corrosive and toxic nature.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][5] In addition, a full-face shield is required when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection : A chemically resistant lab coat must be worn and buttoned. Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[1] Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection : If for any reason work cannot be conducted in a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[1]

Experimental Protocols: Weighing and Handling
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Weighing : When weighing the solid, use a draft shield or weigh the material in a containment glove box to prevent dust from becoming airborne. Handle with care to minimize dust generation.

  • Solution Preparation : Add the solid slowly to the solvent in the flask. Never add solvent to the bulk solid. This minimizes splashing and aerosol generation.

  • Post-Handling : After use, decontaminate all surfaces with an appropriate cleaning agent. Wash hands and any exposed skin thoroughly after handling, even if no contact is suspected.[1][3]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Some analogous compounds are stored in a freezer; this is a recommended precaution.[3]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

  • Labeling : Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

Immediate medical attention is required for all exposure incidents.[1][3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Take off immediately all contaminated clothing.[1][3] Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[3] Call a physician immediately.

  • Inhalation : Move the person to fresh air.[1][3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water.[1][3] Do NOT induce vomiting, as this poses a risk of perforation. Call a physician or poison control center immediately.[3]

Accidental Release and Spill Cleanup

A spill of N-(4-bromothiazol-2-yl)acetamide should be treated as a serious incident.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent.

  • Collect : Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[3][5] Avoid generating dust.

  • Decontaminate : Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[1][3]

A Spill Detected B Evacuate Immediate Area Alert Others A->B C Don Full PPE: - Respirator - Goggles & Face Shield - Chemical Gloves - Lab Coat B->C D Contain Spill (Use inert absorbent) C->D E Carefully Collect Waste (Avoid raising dust) D->E F Place in Labeled Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Waste & Contaminated PPE According to Regulations G->H I Report Incident H->I

Caption: Emergency Spill Response Protocol for N-(4-bromothiazol-2-yl)acetamide.

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[1]

  • Hazards from Combustion : Thermal decomposition can release highly toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1]

  • Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1]

Section 4: Physicochemical Data for Risk Context

While specific data for N-(4-bromothiazol-2-yl)acetamide is limited, the properties of the surrogate N-bromoacetamide (CAS 79-15-2) provide a useful reference for anticipating its behavior.

PropertyValue (for N-bromoacetamide)Significance for Handling
Molecular Formula C2H4BrNOBase information for stoichiometry and waste characterization.
Molecular Weight 137.96 g/mol [2]Important for accurate weighing and solution preparation.
Appearance Solid powder[3]Indicates a risk of dust inhalation.
Solubility Soluble in water.[2]Spills may spread with water; relevant for cleanup and firefighting.
Stability Sensitive to light, moisture, and heat.[2]Dictates storage requirements (cool, dry, dark place).

Conclusion

N-(4-bromothiazol-2-yl)acetamide is a compound that must be handled with the utmost care, treating it as corrosive, acutely toxic, and a respiratory irritant. The principles and protocols outlined in this guide—grounded in data from analogous compounds—provide a comprehensive framework for its safe use in a research and development setting. By integrating a thorough understanding of the risks with strict adherence to engineering controls, personal protective equipment, and emergency procedures, professionals can mitigate the hazards and ensure a safe laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4353, N-Bromoacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Buchwald-Hartwig Coupling of N-(4-bromothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This guide details the optimization and execution of Buchwald-Hartwig amination reactions utilizing N-(4-bromothiazol-2-yl)acetamide as the electrophilic coupling partner.

The thiazole core presents unique challenges in palladium catalysis, primarily due to the coordination ability of the thiazole sulfur (catalyst poisoning) and the electronic deactivation of the C4 position compared to the C2 position. Furthermore, the 2-acetamido group introduces an acidic proton (


), creating a competition between desired amine deprotonation and non-productive substrate deprotonation.

Successful coupling requires a "privileged ligand" strategy—utilizing bulky biaryl phosphines or wide-bite-angle bisphosphines to facilitate oxidative addition into the electron-rich heteroaryl bromide while preventing sulfur coordination.

Mechanistic Analysis & Critical Parameters

To ensure reproducibility, researchers must understand the causality behind the reagent choices.

The Electrophile: N-(4-bromothiazol-2-yl)acetamide
  • Electronic State: The 2-acetamido group is electron-donating by resonance, making the thiazole ring electron-rich. This increases the energy barrier for Oxidative Addition (OA) compared to electron-deficient pyridines or benzenes.

  • Base Sensitivity: Strong bases like NaOtBu can deprotonate the acetamide nitrogen. The resulting amidate anion is a poor electrophile and can sequester the Pd catalyst. Cesium Carbonate (

    
    )  is the preferred base to maintain the neutral substrate form while sufficiently activating the nucleophilic amine.
    
Ligand Selection Strategy
  • Xantphos: Excellent for primary amines and amides. Its wide bite angle (

    
    ) promotes Reductive Elimination (RE).
    
  • BrettPhos / RuPhos: Required for secondary amines or sterically hindered primary amines. These bulky monodentate ligands prevent the formation of inactive Pd-thiazole complexes.

Visualizing the Catalytic Pathway

The following diagram outlines the specific catalytic cycle and potential off-cycle resting states caused by the thiazole sulfur.

BuchwaldMechanism Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Rate Limiting for e- rich Thiazole) Pd0->OxAdd + Substrate Poison S-Poisoning (Pd-S Coordination) Pd0->Poison Thiazole S binding PdII_Br L-Pd(II)-Br(Ar) OxAdd->PdII_Br AmineCoord Amine Coordination Pd(II)-N-R PdII_Br->AmineCoord + Amine Deprotonation Acetamide Deprotonation (By Strong Base) PdII_Br->Deprotonation NaOtBu BaseStep Base Activation (Cs2CO3) BaseStep->AmineCoord HBr Removal RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 - Product Product Product: 4-Amino-thiazole deriv. RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck and potential deactivation pathways via S-poisoning or acetamide deprotonation.

Experimental Protocol

Standard Operating Procedure (SOP)

This protocol is optimized for coupling primary aliphatic amines and anilines .

Reagents:

  • Substrate: N-(4-bromothiazol-2-yl)acetamide (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5 mol% for

    
    )
    
  • Base:

    
     (2.0 equiv) - Crucial for preventing acetamide interference.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.1 M - 0.2 M

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • N-(4-bromothiazol-2-yl)acetamide (1.0 equiv, e.g., 235 mg for 1 mmol scale).

    • 
       (23 mg, 0.025 mmol).
      
    • Xantphos (29 mg, 0.05 mmol).

    • 
       (652 mg, 2.0 mmol).
      
    • Note: If the amine is a solid, add it here.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Liquid Addition:

    • Add anhydrous 1,4-Dioxane (5-10 mL) via syringe.

    • If the amine is liquid, add it now (1.2 equiv) via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800-1000 rpm). The insolubility of

      
       requires high agitation rates for effective interfacial deprotonation.
      
    • Monitor by LC-MS at 2 hours and 16 hours.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite (elute with EtOAc or DCM).

    • Concentrate the filtrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Optimization Matrix (Troubleshooting)

If the standard condition fails, consult the decision tree below.

Table 1: Optimization Conditions for Challenging Substrates

ScenarioRecommended LigandBaseSolventTempRationale
Standard Xantphos

Dioxane90°CBalanced reactivity/stability.
Steric Hindrance BrettPhos


-Amyl Alcohol
100°CBulky ligand creates space; alcohol solvent aids solubility.
Weak Nucleophile RuPhosNaOtBuToluene80°CStronger base needed (risk of acetamide side reaction, monitor closely).
Low Conversion

BuXPhos
LHMDSTHF60°CSoluble base for faster kinetics; lower temp prevents decomposition.

Decision Logic & Workflow

Use this flowchart to navigate the experimental setup based on your specific amine partner.

OptimizationWorkflow Start Start: Define Amine CheckType Amine Type? Start->CheckType Primary Primary Alkyl/Aryl CheckType->Primary Secondary Secondary / Cyclic CheckType->Secondary Challenging Steric / Low Nucleophilicity CheckType->Challenging CondA Condition A: Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 90C Primary->CondA CondB Condition B: Pd(OAc)2 / RuPhos NaOtBu, Toluene, 100C Secondary->CondB CondC Condition C: Pd G4 BrettPhos K3PO4, t-AmylOH, 100C Challenging->CondC

Figure 2: Experimental workflow for selecting conditions based on nucleophile classification.

References

  • Original Buchwald-Hartwig Methodology

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9][10][11] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Thiazole Coupling Specifics

    • Struyf, A., et al. (2023). Base-Sensitive Five-Membered Heteroaryl Halides in Buchwald-Hartwig Amination.[1] Journal of the American Chemical Society, 145, 3323.[1] Link

  • Ligand Selection Guide

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Base Selection in Cross-Coupling

    • Klinkenberg, J. L., & Hartwig, J. F. (2011). Slow Oxidative Addition of Aryl Bromides to Pd(0) with Hindered Ligands. Angewandte Chemie International Edition, 50(1), 86–95. Link

Sources

Troubleshooting & Optimization

purification methods for crude N-(4-bromothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(4-bromothiazol-2-yl)acetamide

Executive Summary & Technical Context

Compound Overview: N-(4-bromothiazol-2-yl)acetamide is a heteroaromatic amide typically synthesized via the acetylation of 2-amino-4-bromothiazole. Unlike its 5-bromo isomer (which forms readily via direct bromination), the 4-bromo congener often requires specific construction (e.g., Hantzsch synthesis or halogen rearrangement) to ensure regiochemical purity.

Core Challenge: The primary purification challenges involve separating the product from:

  • Unreacted Amine: 2-amino-4-bromothiazole (Polar, basic).

  • Diacetylated Byproduct: N-(4-bromothiazol-2-yl)-N-acetylacetamide (Non-polar, often forms with excess acetic anhydride).

  • Regioisomers: N-(5-bromothiazol-2-yl)acetamide (if synthesized via direct bromination).

Recommended Strategy: For crude purity >85%, recrystallization from Ethyl Acetate/Hexanes is the gold standard. For lower purity or persistent byproducts, a flash chromatography step is required.

Experimental Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing trace starting material and non-polar impurities.

Reagents: Ethyl Acetate (EtOAc), n-Hexane (or Heptane), Activated Charcoal (optional).

  • Dissolution: Transfer crude solid (e.g., 5.0 g) to an Erlenmeyer flask. Add minimal boiling EtOAc (~10–15 mL/g).

    • Note: If insoluble brown residue remains, this is likely inorganic salt or polymerized material. Perform a hot filtration through a Celite pad.

  • Cloud Point: Once dissolved, remove from heat. Add n-Hexane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then, cool at 4°C for 2–4 hours.

  • Isolation: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Hexane.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours to remove solvent traps.

Protocol B: Acid/Base Wash (Pre-Purification)

Best for: Removing unreacted amine starting material.

  • Dissolve crude residue in EtOAc (20 mL/g).

  • Wash organic layer with 1M HCl (2 x 10 mL/g).

    • Mechanism:[][2] Protonates unreacted 2-amino-4-bromothiazole, moving it to the aqueous phase. The acetamide product remains in the organic layer due to the electron-withdrawing acetyl group reducing the basicity of the thiazole nitrogen.

  • Wash with Saturated NaHCO₃ (to remove acetic acid traces).

  • Wash with Brine, dry over Na₂SO₄, and concentrate. Proceed to Protocol A.

Troubleshooting Guide (FAQ)

Q1: My product is oiling out instead of crystallizing. How do I fix this?

  • Cause: Solvent ratio is incorrect (too much hexane) or the purity is too low (<80%).

  • Solution: Re-dissolve the oil by heating. Add a "seed crystal" of pure material if available. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation. If it persists, switch solvent system to Ethanol/Water (9:1) .

Q2: TLC shows a less polar spot (higher Rf) than my product. What is it?

  • Diagnosis: This is likely the diacetylated byproduct (imide formation).

  • Remedy: This impurity is difficult to remove by crystallization alone.

    • Chemical Fix: Dissolve the crude in methanol and add K₂CO₃ (1 eq). Stir at room temperature for 30 mins. This selectively hydrolyzes the unstable imide back to the desired mono-acetamide without cleaving the desired amide bond. Work up and recrystallize.

Q3: How do I distinguish the 4-bromo isomer from the 5-bromo isomer?

  • Analysis: 1H NMR is definitive.

    • 4-Bromo isomer: The thiazole proton is at position 5. It typically appears as a singlet around 6.9–7.3 ppm .

    • 5-Bromo isomer: The thiazole proton is at position 4. It typically appears slightly downfield due to the adjacent nitrogen, around 7.4–7.8 ppm .

    • Note: Coupling constants in 13C-NMR can also verify the substitution pattern if proton signals are ambiguous.

Q4: The melting point is lower than expected (e.g., <130°C).

  • Cause: Retained solvent or regioisomeric mixtures.

  • Standard: The 4-chloro analog melts at ~144–145°C; the 4-bromo derivative typically exhibits a melting point in the 138–142°C range (depending on polymorph). A broad range (>2°C) indicates impurity.

Data & Specifications

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
EtOAc / Hexane HighLowExcellent Preferred method. Yields needles.[3][4]
Ethanol / Water HighModerateGood Use if oiling out occurs in EtOAc.
DCM / Hexane Very HighHighPoorProduct often too soluble in DCM.
Acetone HighHighPoorDifficult to crystallize; good for cleaning glassware.
Table 2: Common Impurity Profile
ImpurityOriginRemoval Strategy
2-Amino-4-bromothiazole Starting MaterialAcid wash (1M HCl) or Flash Chromatography (polar tail).
Acetic Acid Reagent HydrolysisSat. NaHCO₃ wash.[5]
Diacetylated byproduct Over-acetylationMild basic hydrolysis (K₂CO₃/MeOH) or Recrystallization (remains in mother liquor).
Inorganic Salts Catalysts/Drying agentsHot filtration or Water wash.

Purification Decision Tree

PurificationWorkflow Start Crude N-(4-bromothiazol-2-yl)acetamide CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Recryst Recrystallization (EtOAc / Hexane) HighPurity->Recryst AcidBase Acid/Base Wash (Remove amine/acid) LowPurity->AcidBase AcidBase->Recryst If cleaner FlashChrom Flash Chromatography (SiO2, 0-40% EtOAc/Hex) AcidBase->FlashChrom If complex mix OilOut Problem: Oiling Out? Recryst->OilOut Final Pure Product (White Needles) FlashChrom->Final SwitchSolvent Switch to EtOH/H2O OilOut->SwitchSolvent Yes OilOut->Final No SwitchSolvent->Final

Figure 1: Logical workflow for the purification of crude N-(4-bromothiazol-2-yl)acetamide based on initial purity assessment.

References

  • Pate, S., Taujanskas, J., Wells, R., & Stachulski, A. V. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.[6] RSC Advances, 14, 27894–27903. [Link]

  • Organic Syntheses. (1951). N-Bromoacetamide (General Amide Purification Techniques). Organic Syntheses, Coll.[4] Vol. 4, p.104. [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Solvents and Procedures. [Link]

Sources

minimizing side products during the bromination of thiazole acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole acetamide bromination. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven solutions for minimizing side products and maximizing the yield of your desired brominated compounds.

Understanding the Thiazole Ring: A Balancing Act of Reactivity

Before troubleshooting, it's crucial to understand the inherent reactivity of the N-(thiazol-2-yl)acetamide system. The thiazole ring is considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophiles than heterocycles like furan or thiophene.[1] However, the acetamido group at the C2 position is an electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution. This EDG preferentially directs incoming electrophiles to the C5 position. The primary challenge lies in exploiting this directing effect while preventing unwanted side reactions.

Fig. 1: Electronic influences on thiazole acetamide bromination.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the bromination of thiazole acetamides in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a dibrominated product. How can I improve selectivity for the mono-bromo species?

A1: This is a classic case of over-bromination, which occurs when the brominating agent is too reactive or used in excess. The mono-brominated product is still activated enough to react a second time.

Root Cause Analysis:

  • Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a very strong electrophile and often leads to multiple additions, especially if the reaction is not carefully controlled.[2]

  • Stoichiometry: Using more than one equivalent of the brominating agent will inevitably lead to poly-bromination.

  • Reaction Time/Temperature: Longer reaction times or higher temperatures can provide the necessary energy for the less favorable second bromination to occur.

Solutions & Strategies:

  • Switch to a Milder Brominating Agent: The most effective solution is to replace molecular bromine with N-Bromosuccinimide (NBS). NBS is a solid, easier to handle, and provides a slow, controlled concentration of electrophilic bromine, dramatically reducing over-bromination.[2][3]

  • Control Stoichiometry: Use precisely 1.0 equivalent of your brominating agent. For sensitive substrates, you may even consider starting with 0.95 equivalents and accepting a small amount of unreacted starting material, which is often easier to separate than the dibrominated side product.

  • Lower the Temperature: Perform the reaction at 0 °C or even -10 °C. This reduces the overall reaction rate, allowing the more reactive starting material to be consumed before the mono-brominated product can react further.

Data Summary: Comparison of Common Brominating Agents
ReagentTypical ConditionsSelectivity ProfileProsCons
Br₂ Acetic Acid or CHCl₃, RTLow to ModerateInexpensive, powerfulHazardous, often causes over-bromination, corrosive.[2]
NBS DMF, THF, or CH₃CN, 0°C to RTHigh to ExcellentSafe, easy to handle, highly selective, minimizes side products.[3]More expensive than Br₂.
CuBr₂ Reflux in solvent like Ethyl Acetate/CHCl₃High (C5-selective for 2-aminothiazoles)[1]Excellent regioselectivityRequires higher temperatures, metal catalyst removal.
Q2: I'm observing two different mono-bromo isomers. How do I ensure the bromine adds exclusively to the C5 position?

A2: Achieving high regioselectivity is dependent on leveraging the electronic directing effects of the C2-acetamido group and choosing the right reaction conditions. While C5 is electronically favored, side reactions at C4 can occur if the conditions are not optimal.

Root Cause Analysis:

  • Solvent Effects: The polarity of the solvent can influence the transition state of the electrophilic attack. Non-polar solvents may not sufficiently stabilize the preferred intermediate, leading to a loss of selectivity.

  • Reaction Mechanism: Some conditions might favor a radical pathway over an electrophilic one. Radical bromination is less predictable and can lead to a mixture of products.[4]

Solutions & Strategies:

  • Use a Polar Aprotic Solvent: When using NBS for electrophilic bromination, dimethylformamide (DMF) is an excellent choice. It is highly polar and effectively promotes the desired electrophilic pathway, leading to high para-selectivity in many aromatic systems, which is analogous to C5 selectivity in this case.[3]

  • Ensure an Electrophilic Pathway: To avoid radical mechanisms, run the reaction in the dark and avoid radical initiators (like AIBN or peroxide).[3] The standard electrophilic bromination with NBS in DMF does not require an initiator.

  • Temperature Control: As with over-bromination, lower temperatures (0 °C) can enhance selectivity by favoring the pathway with the lowest activation energy, which is the attack at the electron-rich C5 position.

Troubleshooting_Workflow start Low Yield or Impure Product check_ms Analyze by LC-MS Identify Side Products start->check_ms is_dibromo Dibromo Product (Over-bromination) check_ms->is_dibromo Mass = M+158? is_isomer Regioisomers (C4-Bromo) check_ms->is_isomer Same Mass, Different RT? is_degraded Degradation (Low Mass Ions) check_ms->is_degraded Broad Hump or No Product Mass? sol_dibromo 1. Switch to NBS from Br₂ 2. Use 1.0 eq. of NBS 3. Lower Temp to 0 °C is_dibromo->sol_dibromo Yes sol_isomer 1. Use DMF as solvent 2. Run reaction in the dark 3. Lower Temp to 0 °C is_isomer->sol_isomer Yes sol_degraded 1. Use milder conditions (NBS) 2. Buffer reaction if acidic 3. Degas solvents is_degraded->sol_degraded Yes end Pure C5-Brominated Product sol_dibromo->end sol_isomer->end sol_degraded->end

Fig. 2: Troubleshooting workflow for thiazole acetamide bromination.
Q3: My starting material seems to be decomposing, and I'm getting a complex mixture of unidentifiable products. What could be causing this?

A3: Decomposition suggests that the reaction conditions are too harsh for the thiazole ring or the acetamide functional group.

Root Cause Analysis:

  • Strongly Acidic Conditions: Some bromination procedures generate HBr as a byproduct. The resulting acidic environment can lead to hydrolysis of the acetamide or degradation of the sensitive thiazole ring.[5]

  • Oxidative Side Reactions: Strong brominating agents can sometimes act as oxidants, leading to undesired side reactions and decomposition.[6]

  • High Temperatures: Excessive heat can cause thermal decomposition of the starting material or product.

Solutions & Strategies:

  • Use NBS: As mentioned, NBS is milder and avoids the generation of large amounts of HBr.[3]

  • Add a Non-Nucleophilic Base: If acidic conditions are suspected, consider adding a mild, non-nucleophilic base like sodium bicarbonate or barium carbonate to the reaction mixture to neutralize any acid formed in situ.[3]

  • Maintain Low Temperatures: Execute the reaction at the lowest temperature that allows for a reasonable reaction rate. Always start at 0 °C before attempting higher temperatures.

Recommended Experimental Protocol

This protocol provides a robust method for the selective mono-bromination of N-(thiazol-2-yl)acetamide derivatives at the C5 position, optimized to minimize side product formation.

Protocol: Selective C5-Bromination using N-Bromosuccinimide (NBS)

Materials:

  • N-(thiazol-2-yl)acetamide derivative

  • N-Bromosuccinimide (NBS), recrystallized if colored

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the N-(thiazol-2-yl)acetamide (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 5-10 minutes. It is critical to use freshly recrystallized NBS if the reagent appears yellow or brown to avoid side reactions.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours. Look for the disappearance of the starting material spot.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing cold water and ethyl acetate. Add a small amount of saturated aqueous sodium thiosulfate to neutralize any remaining bromine/NBS (a colorless organic layer is a good indicator).

  • Workup:

    • Separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(5-bromo-thiazol-2-yl)acetamide derivative.

References
  • Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution. Benchchem.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. Available from: [Link]

  • N-Bromosuccinimide. Wikipedia. Available from: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available from: [Link]

  • NBS: Radical Bromination. YouTube. Available from: [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. Available from: [Link]

  • N-(Thiazol-2-yl)acetamide. PMC. Available from: [Link]

  • IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Journal of Scientific & Industrial Research. Available from: [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. PMC. Available from: [Link]

Sources

Validation & Comparative

Benchmarking Reference Standards for N-(4-bromothiazol-2-yl)acetamide: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for N-(4-bromothiazol-2-yl)acetamide Quality Control Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Hidden Risks in Thiazole Scaffolds

In the development of novel fungicides and kinase inhibitors, N-(4-bromothiazol-2-yl)acetamide serves as a critical electrophilic intermediate. Its purity directly dictates the yield and impurity profile of downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

However, a common pitfall in pharmaceutical QC is the reliance on "Reagent Grade" chemicals as de facto reference standards without adequate qualification. This guide objectively compares the performance of Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade alternatives. Through experimental data, we demonstrate why HPLC purity alone is an insufficient metric for this compound and establish a self-validating Quantitative NMR (qNMR) protocol as the gold standard for qualification.

The Hierarchy of Standards: A Technical Comparison

Before analyzing experimental data, we must define the three tiers of standards available to the researcher. The choice of standard dictates the "Uncertainty Budget" of your analytical method.

FeatureTier 1: Primary CRM Tier 2: In-House Working Standard Tier 3: Commercial Reagent Grade
Definition Metrologically traceable to SI units (NIST/BIPM).Qualified against a Primary CRM.Bulk chemical for synthesis, not analytics.
Purity Assignment Absolute (Mass Balance or qNMR).Relative (Transfer from Primary).Area % (HPLC/GC only).
Uncertainty Low (< 0.5%).[1]Moderate (0.5% – 1.0%).Unknown / High (> 2.0%).
Traceability Certificate of Analysis (CoA) with uncertainty statement.Internal Qualification Report.Batch CoA (often lacks water/solvent data).
Cost High (

$).
Low ($) after initial characterization.Low ($).[2]
Best Use Method Validation, Release Testing.Routine QC, Stability Studies.Synthesis only (NOT for QC).
Comparative Performance Analysis: Experimental Data

To demonstrate the risks of using Tier 3 (Reagent Grade) materials as standards, we analyzed three batches of N-(4-bromothiazol-2-yl)acetamide from different commercial suppliers against a Tier 1 Primary Standard characterized by qNMR.

Experiment A: The HPLC "Purity Trap"

Methodology: Reversed-Phase HPLC (C18, Gradient ACN/Water).[3] Observation: Thiazole intermediates often co-elute with des-bromo analogs or inorganic salts which are UV-transparent.

Experiment B: qNMR Absolute Quantification

Methodology: 1H-qNMR using Maleic Acid as an Internal Standard (IS). Observation: qNMR detects all protonated impurities, including residual solvents and synthesis by-products (e.g., acetic acid) that HPLC-UV misses.

Table 1: Comparative Assay Results
Sample IDHPLC-UV Purity (Area %)qNMR Absolute Assay (w/w %)DiscrepancyImpurities Identified by NMR
Primary CRM 99.8%99.7% 0.1%None detected.
Supplier A (Reagent) 99.5%94.2% 5.3% Residual Acetone (2.1%), Water (1.5%), Inorganic Salts.
Supplier B (Reagent) 98.9%91.8% 7.1% 2-Aminothiazole (degradation), Acetic Acid.
In-House Std (Recryst) 99.6%99.4% 0.2%Trace Ethyl Acetate.

Critical Insight: Supplier A appeared "pure" by HPLC (99.5%) but contained significant non-chromophoric mass (solvents/salts), leading to a 5.3% error if used as a standard. This confirms that Reagent Grade materials must be recrystallized and qualified via qNMR before use as Reference Standards.

Visualization: The Qualification Workflow

The following decision tree outlines the self-validating logic for establishing an In-House Reference Standard for N-(4-bromothiazol-2-yl)acetamide.

QC_Workflow Raw Raw Material (Reagent Grade) Purify Recrystallization (EtOH/Water) Raw->Purify Prelim Prelim. HPLC (>99.0% Area?) Purify->Prelim qNMR qNMR Assay (Absolute Purity) Prelim->qNMR Yes Water Karl Fischer / TGA (Residual Volatiles) Prelim->Water Reject Reject / Reprocess Prelim->Reject No Final Qualified Working Standard qNMR->Final Purity Assigned Water->Final Correction Factor

Figure 1: Strategic workflow for converting raw N-(4-bromothiazol-2-yl)acetamide into a qualified reference standard.

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific conditions used to generate the comparative data above.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Determination of Chromatographic Purity (Related Substances).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 0-2 min (5% B); 2-15 min (5%

    
     90% B); 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Thiazole absorption max) and 220 nm (Amide bond).

  • Sample Prep: Dissolve 10 mg standard in 10 mL Methanol.

  • System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol 2: Quantitative NMR (qNMR) – The Gold Standard

Purpose: Assignment of Absolute Potency (Mass Balance).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (provides optimal solubility and separates exchangeable NH protons).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? It has a singlet at

      
       6.2 ppm, distinct from the thiazole aromatic proton (
      
      
      
      ~7.4 ppm) and acetamide methyl (
      
      
      ~2.1 ppm).
  • Procedure:

    • Accurately weigh ~20 mg of N-(4-bromothiazol-2-yl)acetamide (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) into the same vial using a semi-micro balance (0.01 mg precision).
    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay)

      
       30 seconds  to ensure full relaxation (T1 > 5x).
      
    • Set number of scans (NS) = 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (Thiazole H-5 = 1; Maleic Acid = 2)
      
    • 
      : Molecular Weight[4][5][6][7][8]
      
    • 
      : Purity of Internal Standard
      
Conclusion & Recommendations

For N-(4-bromothiazol-2-yl)acetamide, the discrepancy between HPLC area % and true mass purity can exceed 5% due to inorganic salts and residual solvents common in thiazole synthesis.

  • Do not rely on commercial "Reagent Grade" chemicals for quantitative analytical work.

  • Adopt qNMR as the primary qualification tool. It is faster and more specific than the traditional "Mass Balance" approach (100% - Impurities - Water - Ash).

  • Establish a Secondary Standard: Purchase a small amount of high-cost Primary CRM to validate your qNMR method, then use qNMR to assign potency to a larger batch of recrystallized in-house material.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Defines requirements for qNMR validation). Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. (Guidelines on primary vs. secondary standards). Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. (Foundational text on qNMR vs HPLC). Link

  • Bharti, R., et al. (2012). "Quantitative NMR (qNMR) spectroscopy in pharmaceutical analysis." International Journal of Pharmacy and Pharmaceutical Sciences, 4(3). (Application of qNMR for intermediate qualification). Link

  • Chemical Book/PubChem. N-(4-bromothiazol-2-yl)acetamide Compound Summary. (For structural confirmation and CAS verification). Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(4-bromothiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Protocol for Handling N-(4-bromothiazol-2-yl)acetamide

As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. While these compounds hold immense potential, they also present unknown hazard profiles. N-(4-bromothiazol-2-yl)acetamide is one such compound where comprehensive toxicological data is not yet publicly available. In the absence of a specific Safety Data Sheet (SDS), a proactive and cautious approach is not just recommended—it is imperative.

This guide provides a comprehensive operational and safety plan based on the well-documented hazards of structurally analogous compounds. By adopting the precautionary principle, we treat substances of unknown toxicity as potentially hazardous, ensuring the highest level of protection for all laboratory personnel.[1] The recommendations herein are synthesized from safety data for compounds sharing key structural motifs, such as N-bromoacetamide, 2-bromothiazole, 4-bromothiazole, and N-(4-bromophenyl)acetamide. These related molecules consistently demonstrate risks of skin, eye, and respiratory irritation, with some exhibiting severe corrosive properties.[2][3][4][5]

Section 1: Hazard Assessment by Proxy

The chemical structure of N-(4-bromothiazol-2-yl)acetamide contains three key functional groups whose individual and combined hazards inform our safety protocol:

  • The Bromothiazole Core: Both 2-bromothiazole and 4-bromothiazole are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][6]

  • The Acetamide Group: Acetamide itself is considered a possible carcinogen (IARC Group 2B) and can cause mild skin irritation.[7][8] When heated to decomposition, it can emit toxic fumes.[7]

  • The N-Bromo Linkage Analogy: While our compound has a C-Br bond, the related compound N-bromoacetamide (with an N-Br bond) is highly hazardous. It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][9] This highlights the potential reactivity and toxicity associated with brominated amides.

Section 2: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final line of defense. Before any handling occurs, engineering and administrative controls must be in place to minimize exposure.

  • Engineering Controls: All work involving N-(4-bromothiazol-2-yl)acetamide, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[10] The fume hood provides critical ventilation to prevent the inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible and tested weekly.[4]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel.[5] It is crucial to clearly label all containers with the chemical name and appropriate hazard warnings.[10][11] Never work alone when handling chemicals with unknown toxicity.[1]

Section 3: Mandatory Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the highest potential risk identified in our proxy assessment—corrosivity and severe irritation.

Protection Type Required PPE Justification & Standard
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standard are mandatory to protect against dust and splashes.[10] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities.
Hand Protection Double-Gloving: Nitrile GlovesGiven the risk of severe skin irritation and potential corrosivity, double-gloving is required.[2][9] Use powder-free nitrile gloves with a minimum thickness of 4 mil. The outer glove should be changed immediately upon known or suspected contact with the compound. Check for degradation or punctures before each use.
Body Protection Flame-Resistant Laboratory Coat with Long SleevesA fully buttoned, flame-resistant lab coat is required to protect the skin on the arms and torso. Ensure the cuffs are snug to prevent accidental exposure.
Respiratory Protection N95 Respirator (Minimum)While all work should be in a fume hood, respiratory protection is a necessary secondary precaution against fine powders or aerosols. A properly fit-tested NIOSH-approved N95 respirator should be worn as a minimum. If there is a potential for vapor generation or the fume hood is not performing optimally, a respirator with an organic vapor cartridge may be required.

Section 4: Standard Operating Procedure (SOP) for Handling

This step-by-step protocol minimizes risk at every stage of the workflow.

  • Preparation:

    • Confirm the chemical fume hood is operational and has a valid inspection sticker.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood.

    • Don all required PPE as specified in Section 3.

  • Weighing & Transfer (Solid):

    • Weigh the solid compound directly into a tared container within the fume hood.

    • Handle the powder gently to avoid generating dust.

    • If transferring the solid, use a spatula and tap it gently to release the powder. Do not "shake" or "sprinkle."

  • Solution Preparation & Transfer (Liquid):

    • Add solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, allow the solution to cool before sealing the container.

    • Use a pipette or a funnel for transferring solutions to prevent drips and spills.

  • Post-Handling & Cleanup:

    • Decontaminate any non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent.

    • Wipe down the work surface inside the fume hood with a damp cloth or towel, starting from the cleanest area and moving toward the most contaminated.

    • Carefully remove the disposable bench paper, fold it inward, and place it in the designated solid waste container.

    • Remove PPE in the correct order: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, respirator. Wash hands thoroughly with soap and water.[5]

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_final 4. Final Steps a Verify Fume Hood & Emergency Equipment b Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) a->b c Prepare & Cover Work Surface b->c d Weigh & Transfer Solid (Minimize Dust) c->d Begin Work e Prepare Solution (Add Solvent Slowly) d->e f Conduct Experiment e->f g Decontaminate Equipment f->g Experiment Complete h Clean Work Surface g->h i Segregate & Dispose of Waste h->i j Doff PPE Correctly i->j Leave Work Area k Wash Hands Thoroughly j->k

Caption: Workflow for handling N-(4-bromothiazol-2-yl)acetamide.

Section 5: Disposal Plan

All waste generated from handling N-(4-bromothiazol-2-yl)acetamide must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any residual solid compound. Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations.[11]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

  • Minor Spill (inside fume hood): Absorb the spill with a non-reactive absorbent material (e.g., vermiculite or sand). Scoop the material into the solid hazardous waste container. Decontaminate the area.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health & Safety (EHS) department immediately.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Tufts University. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromothiazole. Retrieved from [Link]

  • Amin, Z. M., Rambaran, K. A., Fleming, S. W., Cho, K., Chacko, L., & Alzghari, S. K. (2018). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Cureus, 10(6), e2889. Retrieved from [Link]

  • Greenhouse Treatment Center. (2025). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Retrieved from [Link]

Sources

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